1-Azaspiro[4.5]decan-8-amine hydrochloride
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Overview
Description
1-Azaspiro[4.5]decan-8-amine hydrochloride is a heterocyclic compound with the molecular formula C₉H₁₉ClN₂. It is a spiro compound, meaning it contains a bicyclic structure with two rings sharing a single atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro[4.5]decan-8-amine hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The process involves several steps, including alkylation and heterocyclization, to achieve the final product.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process may be scaled up with appropriate adjustments to reaction conditions and equipment to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[4.5]decan-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-Azaspiro[4.5]decan-8-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spiro compounds.
Biology: The compound is investigated for its potential biological activities and interactions with various biological targets.
Medicine: Research explores its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.5]decan-8-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or activating specific biological pathways. This interaction can lead to various biological effects, depending on the target and the context of the research .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: This compound shares a similar spiro structure but contains an oxygen atom in place of a carbon atom.
2,8-Diazaspiro[4.5]decane:
2,7-Diazaspiro[4.4]nonane: Another spiro compound with a different ring size and nitrogen placement.
Uniqueness
1-Azaspiro[4.5]decan-8-amine hydrochloride is unique due to its specific spiro structure, which provides distinct chemical and biological properties. Its ability to act as a versatile building block in chemical synthesis and its potential biological activities make it a valuable compound in various research fields .
Properties
IUPAC Name |
1-azaspiro[4.5]decan-8-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.ClH/c10-8-2-5-9(6-3-8)4-1-7-11-9;/h8,11H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHWNZVPWDMSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)N)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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